

# Carotegrast Demonstrates Efficacy in Mucosal Healing for Ulcerative Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

#### For Immediate Release

TOKYO, Japan – November 7, 2025 – **Carotegrast**, an oral, small-molecule α4-integrin antagonist, has shown significant promise in inducing mucosal healing in patients with moderately active ulcerative colitis (UC). This guide provides a comprehensive comparison of **carotegrast**'s performance against established alternative therapies, supported by data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **carotegrast**'s therapeutic potential.

# **Mechanism of Action: A Targeted Approach**

Carotegrast methyl is a prodrug that is converted to its active form, carotegrast, in the liver.[1] Carotegrast functions as an antagonist of  $\alpha 4$ -integrin, a protein expressed on the surface of leukocytes.[2] By blocking the interaction of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins with their respective ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—carotegrast effectively inhibits the migration of these inflammatory cells into the gastrointestinal tract.[3][4][5] This targeted inhibition of leukocyte trafficking reduces inflammation and promotes the healing of the intestinal mucosa.[2][6]





Click to download full resolution via product page

Carotegrast's Mechanism of Action

# **Comparative Efficacy in Mucosal Healing**

The following tables summarize the mucosal healing rates of **carotegrast** and its alternatives as observed in their respective pivotal clinical trials. Mucosal healing is a critical endpoint in UC treatment, associated with improved long-term outcomes.[7][8]

## **Induction Therapy**



| Drug        | Trial                        | Dosage                           | Timepoint | Mucosal<br>Healing<br>Rate (Drug) | Mucosal<br>Healing<br>Rate<br>(Placebo) |
|-------------|------------------------------|----------------------------------|-----------|-----------------------------------|-----------------------------------------|
| Carotegrast | Phase 3<br>(NCT035318<br>92) | 960 mg, three<br>times daily     | Week 8    | 55%                               | 27%                                     |
| Vedolizumab | GEMINI 1                     | 300 mg IV at<br>weeks 0 and<br>2 | Week 6    | 40.9%                             | 24.3%                                   |
| Tofacitinib | OCTAVE<br>Induction 1 &<br>2 | 10 mg, twice<br>daily            | Week 8    | 31.3% &<br>28.4%                  | 15.6% &<br>11.6%                        |
| Infliximab  | ACT-1 &<br>ACT-2             | 5 mg/kg IV at<br>weeks 0, 2, 6   | Week 8    | 62% & 60.3%                       | 33.9% &<br>30.9%                        |

Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

**Maintenance Therapy** 

| Drug        | Trial             | Dosage                           | Timepoint | Mucosal<br>Healing<br>Rate (Drug) | Mucosal<br>Healing<br>Rate<br>(Placebo) |
|-------------|-------------------|----------------------------------|-----------|-----------------------------------|-----------------------------------------|
| Vedolizumab | GEMINI 1          | 300 mg IV<br>every 8<br>weeks    | Week 52   | 51.6%                             | 13.1%                                   |
| Tofacitinib | OCTAVE<br>Sustain | 5 mg or 10<br>mg, twice<br>daily | Week 52   | 37.4% or<br>45.7%                 | 13.1%                                   |
| Infliximab  | ACT-1             | 5 mg/kg IV<br>every 8<br>weeks   | Week 54   | 45.5%                             | 18.2%                                   |



Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

### **Detailed Experimental Protocols**

A summary of the methodologies for the key clinical trials is provided below to allow for a critical appraisal of the presented data.

### Carotegrast: Phase 3 Study (NCT03531892)



Click to download full resolution via product page

### Carotegrast Phase 3 Trial Workflow

This multicenter, randomized, double-blind, placebo-controlled study enrolled patients with moderately active UC who had an inadequate response or intolerance to mesalazine.[9][10][11] Patients were randomized to receive oral **carotegrast** 960 mg three times daily or a placebo for 8 weeks.[9][10][11] The primary endpoint was clinical response at week 8, defined as a reduction in the Mayo Clinic score of  $\geq$ 30% and  $\geq$ 3 points, with a decrease in the rectal bleeding subscore of  $\geq$ 1 or an absolute subscore of  $\leq$ 1, and an endoscopic subscore of  $\leq$ 1.[9] [10][11] Patients who did not achieve endoscopic remission or cessation of rectal bleeding could continue treatment for up to 24 weeks.[9][10][11]

### **Vedolizumab: GEMINI 1**

The GEMINI 1 trial was a randomized, double-blind, placebo-controlled study that evaluated vedolizumab in patients with moderately to severely active UC who had failed at least one conventional therapy.[12] The induction phase involved two intravenous doses of 300 mg



vedolizumab or placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[13] Patients who responded to induction therapy were then rerandomized to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks.[12] The primary endpoint for the maintenance phase was clinical remission at week 52.[13] Mucosal healing was a key secondary endpoint, defined as a Mayo endoscopic subscore of 0 or 1.[13]

# Tofacitinib: OCTAVE Induction 1 & 2 and OCTAVE Sustain

The OCTAVE program consisted of two identical induction trials (OCTAVE Induction 1 and 2) and a maintenance trial (OCTAVE Sustain).[3][14] These randomized, double-blind, placebo-controlled studies enrolled patients with moderately to severely active UC.[3][14] In the induction trials, patients received 10 mg of tofacitinib twice daily or a placebo for 8 weeks.[3] [14] The primary endpoint was remission at week 8.[15] Patients who achieved a clinical response in the induction trials were then re-randomized to receive 5 mg or 10 mg of tofacitinib twice daily, or a placebo, for 52 weeks in the OCTAVE Sustain trial.[15] The primary endpoint for the maintenance trial was remission at week 52.[15] Mucosal healing, defined as a Mayo endoscopic subscore of 0 or 1, was a key secondary endpoint in all three trials.[15][16]

### Infliximab: ACT-1 & ACT-2

The Active Ulcerative Colitis Trials (ACT-1 and ACT-2) were randomized, double-blind, placebo-controlled studies that assessed the efficacy of infliximab in patients with moderate-to-severe UC who had not responded to conventional therapies.[6][7] Patients received intravenous infusions of 5 mg/kg or 10 mg/kg of infliximab, or a placebo, at weeks 0, 2, and 6, and then every 8 weeks.[17] The primary endpoints were clinical response and remission at week 8 and week 30 (and week 54 for ACT-1).[17] Mucosal healing was defined as a Mayo endoscopic subscore of 0 or 1.[7][17]

### Conclusion

**Carotegrast** presents a promising oral therapeutic option for the induction of mucosal healing in patients with moderately active ulcerative colitis. Its targeted mechanism of action offers an alternative to systemically acting agents. The comparative data from clinical trials indicate that **carotegrast**'s efficacy in achieving mucosal healing is competitive with other established



advanced therapies. Further real-world evidence and head-to-head trials will be valuable in positioning **carotegrast** within the evolving treatment landscape for ulcerative colitis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tofacitinib succeeds as ulcerative colitis induction therapy | MDedge [mdedge.com]
- 4. Effect of vedolizumab (anti-α4β7-integrin) therapy on histological healing and mucosal gene expression in patients with UC | Gut [gut.bmj.com]
- 5. Study shows investigational subcutaneous formulation of ENTYVIO® (vedolizumab) achieves and maintains clinical remission and mucosal healing in moderately to severely active ulcerative colitis [newswire.ca]
- 6. Mucosal Healing with Infliximab: Results From the Active Ulcerative Colitis Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early mucosal healing with infliximab is associated with improved long-term clinical outcomes in ulcerative colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucosal Healing in Inflammatory Bowel Disease—A True Paradigm of Success? PMC [pmc.ncbi.nlm.nih.gov]
- 9. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 13. clf1.medpagetoday.com [clf1.medpagetoday.com]



- 14. Novel oral-targeted therapies for mucosal healing in ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Results Clinical Review Report: Tofacinitib (Xeljanz) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. naspghan.org [naspghan.org]
- To cite this document: BenchChem. [Carotegrast Demonstrates Efficacy in Mucosal Healing for Ulcerative Colitis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668454#validating-carotegrast-s-effect-on-mucosal-healing]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com